molecular formula C24H25N3O6 B2935594 Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-38-1

Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2935594
CAS RN: 899733-38-1
M. Wt: 451.479
InChI Key: UISYCJCPVZDILH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Structural Assignments

A study by Ashton and Doss (1993) provides insight into the synthetic pathways of related compounds, exploring the regioselective routes to pyrazole carboxylates. This research is crucial for understanding the synthetic complexity and potential versatility of compounds like Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in chemical synthesis and design (Ashton & Doss, 1993).

Antimicrobial and Antioxidant Studies

The study conducted by Raghavendra et al. (2016) on related compounds, specifically ethyl cyclopropanecarboxylates and benzothiophene carboxylates, revealed notable antimicrobial and antioxidant activities. These findings highlight the potential of structurally similar compounds for pharmaceutical applications, emphasizing the importance of continued research into their bioactivity and mechanism of action (Raghavendra et al., 2016).

Biological Organocatalyst Applications

Zolfigol et al. (2013) explored the use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles. This research points to the broader application of catalysis in creating compounds with potential medicinal value, providing a green and efficient synthesis method that could be applicable to the synthesis and modification of Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Zolfigol et al., 2013).

Exploration of Anticancer Properties

Das et al. (2009) conducted a structure-activity relationship study on chromene carboxylate analogues, investigating their mechanisms and efficacy against drug-resistant cancer cells. This work provides a framework for evaluating similar compounds, including Ethyl 4-(2-((2-methoxyphenethyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, in overcoming drug resistance in cancer therapy (Das et al., 2009).

properties

IUPAC Name

ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-3-32-24(30)23-20(15-22(29)27(26-23)18-10-5-4-6-11-18)33-16-21(28)25-14-13-17-9-7-8-12-19(17)31-2/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISYCJCPVZDILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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